1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an allyloxy group, a methoxyphenyl group, and a piperazine ring. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Allyloxy Intermediate: The allyloxy group is introduced through an etherification reaction, where an allyl alcohol reacts with an appropriate halide under basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is incorporated through a nucleophilic substitution reaction, where a piperazine derivative reacts with the allyloxy intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where a methoxybenzene derivative reacts with the piperazine intermediate in the presence of a Lewis acid catalyst.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Epoxides and Aldehydes: From oxidation reactions.
Secondary Amines: From reduction reactions.
Substituted Aromatics: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to serotonin or dopamine receptors, influencing neurotransmitter activity.
Pathways Involved: It may modulate signaling pathways related to mood regulation and anxiety.
Comparison with Similar Compounds
Similar Compounds
- 1-(Allyloxy)-3-(4-(2-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 1-(Allyloxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Uniqueness
1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is unique due to its methoxyphenyl group, which may confer distinct pharmacological properties compared to its chloro- and fluoro- analogs. The methoxy group can influence the compound’s binding affinity and selectivity for specific receptors, potentially leading to different therapeutic effects.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-prop-2-enoxypropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.2ClH/c1-3-12-22-14-15(20)13-18-8-10-19(11-9-18)16-6-4-5-7-17(16)21-2;;/h3-7,15,20H,1,8-14H2,2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUQSAQJSLIQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COCC=C)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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